S-2-ベンゾチアゾリル-L-ホモシステイン

説明

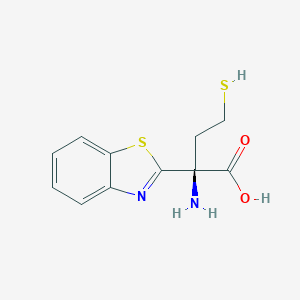

L-Homocysteine,S-2-benzothiazolyl- is a compound that features a benzothiazole ring, an amino group, and a sulfanyl group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

科学的研究の応用

L-Homocysteine,S-2-benzothiazolyl- has a wide range of scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including L-Homocysteine,S-2-benzothiazolyl-, can be achieved through various synthetic pathways. Common methods include:

Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.

Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) with 2-aminobenzenethiol.

Microwave Irradiation: This method involves the use of microwave irradiation to accelerate the reaction.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of green chemistry principles to minimize environmental impact. Techniques such as the use of reusable heterogeneous catalysts and solvent-free conditions are commonly employed .

化学反応の分析

Types of Reactions

L-Homocysteine,S-2-benzothiazolyl- can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Metal catalysts such as palladium on carbon (Pd/C), copper catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives .

作用機序

The mechanism of action of L-Homocysteine,S-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The sulfanyl group can form disulfide bonds, affecting protein structure and function .

類似化合物との比較

Similar Compounds

2-aminobenzothiazole: A simpler derivative with similar biological activities.

2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

2-arylbenzothiazoles: These compounds have a wide range of biological and industrial applications.

Uniqueness

L-Homocysteine,S-2-benzothiazolyl- is unique due to the presence of both an amino group and a sulfanyl group, which allows for diverse chemical reactivity and biological interactions .

生物活性

L-Homocysteine, S-2-benzothiazolyl- is a derivative of the amino acid L-homocysteine, distinguished by the addition of a benzothiazole moiety. This modification enhances its chemical and biological properties, making it a subject of interest in various fields, including organic chemistry, pharmacology, and biochemistry. This article explores the biological activity of L-Homocysteine, S-2-benzothiazolyl-, focusing on its mechanisms of action, cytotoxic effects, protein interactions, and potential therapeutic applications.

Chemical Structure and Properties

L-Homocysteine is a non-proteinogenic α-amino acid involved in several metabolic pathways. The addition of the 2-benzothiazole group alters its reactivity and biological interactions. The compound can be represented as follows:

The biological activity of L-Homocysteine, S-2-benzothiazolyl- is primarily attributed to its ability to modify proteins through homocysteinylation . This process can lead to significant changes in protein function and stability. Key mechanisms include:

- Covalent Modifications : The compound can form stable covalent bonds with specific cysteine residues in proteins, impacting their structure and function .

- Oxidative Stress Induction : Similar to homocysteine itself, this compound can induce oxidative stress in cells, leading to DNA damage and apoptosis .

- Neurotransmitter Activity : L-Homocysteine may act as an excitatory neurotransmitter at NMDA receptors, influencing neuronal activity and potentially contributing to neurodegenerative processes .

Cytotoxic Effects

Research indicates that L-Homocysteine, S-2-benzothiazolyl- exhibits cytotoxic effects in various cell lines. For instance:

- In SH-SY5Y neuroblastoma cells treated with homocysteine derivatives, a concentration-dependent reduction in cell viability was observed. At 80 μM concentration, approximately 80% cell death occurred after five days .

- The compound significantly increased reactive oxygen species (ROS) production over time, indicating its potential role in promoting oxidative stress .

Protein Interaction Studies

L-Homocysteine, S-2-benzothiazolyl- has been shown to interact with several proteins through homocysteinylation:

These interactions suggest that the compound may have implications in diseases characterized by protein misfolding or dysfunction.

Therapeutic Applications

Given its biological activities, L-Homocysteine, S-2-benzothiazolyl- is being investigated for potential therapeutic applications:

- Cardiovascular Disease : Elevated levels of homocysteine are associated with increased cardiovascular risk. Modulating homocysteine levels through derivatives like this compound may offer therapeutic avenues .

- Neuroprotection : Understanding its dual role as both an excitatory neurotransmitter and a potential neurotoxin could lead to targeted therapies for neurodegenerative diseases .

- Cancer Therapy : The compound's ability to modify protein structures may be harnessed for developing novel anticancer agents that target specific signaling pathways involved in tumor growth.

Case Studies

Several studies have highlighted the effects of homocysteine derivatives on cellular systems:

- Neuroblastoma Cell Study : A study demonstrated that exposure to L-homocysteine resulted in significant cytotoxicity and DNA damage in differentiated SH-SY5Y cells after prolonged exposure .

- Cardiovascular Risk Assessment : Epidemiological studies have established a correlation between elevated homocysteine levels and increased risk of coronary artery disease, prompting research into compounds that can modulate these levels effectively .

特性

IUPAC Name |

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLXSCBEBRMII-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908056 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102818-95-1 | |

| Record name | L-Homocysteine, S-2-benzothiazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of BTHcy relate to its activity compared to similar compounds?

A: BTHcy is a structural analog of S-(1,2-dichlorovinyl)-L-cysteine (DCVCys) and S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy), both known nephrotoxins. [] While BTHcy itself is not reported as nephrotoxic, its study provides insights into the metabolism of these related compounds. Interestingly, while both DCVCys and DCVHcy are metabolized by kidney microsomal N-acetyltransferase, DCVHcy exhibits significantly lower rates of N-acetylation compared to DCVCys. [] This difference in detoxification pathways may contribute to the higher nephrotoxic potential observed for DCVHcy compared to DCVCys. []

- Stevens, J. L., et al. "Purification and characterization of human kidney cytosolic cysteine conjugate beta-lyase activity." Journal of Biological Chemistry 265.31 (1990): 18731-18736.

- Monks, T. J., et al. "Metabolic activation and detoxication of nephrotoxic cysteine and homocysteine S-conjugates." Drug Metabolism and Disposition 19.1 (1991): 154-159.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。